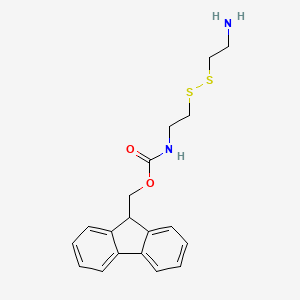
Mono-fmoc-cystamine
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mono-fmoc-cystamine typically involves the reaction of cystamine dihydrochloride with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The process begins with the dissolution of cystamine dihydrochloride and sodium bicarbonate in deionized water, followed by the addition of dioxane. Succinic anhydride is then added to the mixture, which is stirred at room temperature overnight. The resulting solution is filtered to remove insoluble materials, and the pH is adjusted to 1-3 using hydrochloric acid. The final product is precipitated by cooling the solution to 4°C and collected by filtration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated systems for the addition of reagents and control of reaction conditions to ensure consistency and high yield. The purification steps are also scaled up, often involving large-scale filtration and crystallization techniques .
化学反応の分析
Types of Reactions
Mono-fmoc-cystamine undergoes various chemical reactions, including:
Oxidation: The disulfide bond in this compound can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Free amino groups after Fmoc deprotection.
科学的研究の応用
Mono-fmoc-cystamine is used in various scientific research applications, including:
Chemistry: As a building block in peptide synthesis and for the incorporation of disulfides in complex molecules.
Biology: In the development of reduction-sensitive cell-penetrating nanofibers for enhanced drug delivery.
Medicine: For the fabrication of nanobowl structures used in pH-responsive drug delivery systems.
Industry: In the production of chemical biology tools for cleavage under reducing conditions.
作用機序
Mono-fmoc-cystamine exerts its effects primarily through the incorporation of disulfide bonds, which can be cleaved under reducing conditions. This property makes it useful in the synthesis of peptides and other complex molecules where controlled cleavage of disulfide bonds is required. The Fmoc group protects the amino functional groups during synthesis and can be removed under basic conditions to allow for further functionalization .
類似化合物との比較
Similar Compounds
Cysteamine: A simpler compound with similar thiol functionality but without the Fmoc protection.
Cystamine dihydrochloride: The precursor to Mono-fmoc-cystamine, lacking the Fmoc protection.
Di-Boc-cystamine: Another protected form of cystamine, using tert-butyloxycarbonyl (Boc) groups instead of Fmoc.
Uniqueness
This compound is unique due to its Fmoc protection, which allows for selective deprotection and functionalization of the amino groups. This makes it particularly useful in solid-phase peptide synthesis and other applications where controlled cleavage of protecting groups is essential .
特性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S2/c20-9-11-24-25-12-10-21-19(22)23-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13,20H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPYLTNGEHLYDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCSSCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















